1'-allyl-2-benzyl-4-[2-(methylsulfanyl)ethyl]-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione
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Overview
Description
5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione typically involves multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, as they reduce the need for multiple purification steps and minimize solvent use . One common synthetic route involves the reaction of indole-3-carbaldehyde with various amines and aldehydes under acidic conditions to form the spiroindole core .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and sulfoxides, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of spiroindole derivatives.
Pyrrolopyrazine derivatives: Similar nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for greater stability and specificity in its interactions with biological targets, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C26H27N3O3S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-benzyl-1-(2-methylsulfanylethyl)-1//'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione |
InChI |
InChI=1S/C26H27N3O3S/c1-3-14-28-20-12-8-7-11-18(20)26(25(28)32)22-21(19(27-26)13-15-33-2)23(30)29(24(22)31)16-17-9-5-4-6-10-17/h3-12,19,21-22,27H,1,13-16H2,2H3 |
InChI Key |
SCJDKZKCFMQTQE-UHFFFAOYSA-N |
SMILES |
CSCCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
Canonical SMILES |
CSCCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
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